Trimethylsilyl propionate

NMR Spectroscopy Metabolomics Chemical Shift Referencing

Trimethylsilyl propionate (≥95% GC) is a dual-purpose silyl ester: it enhances volatility of polar analytes (acids, alcohols, amines) for GC through defined TMS derivatization kinetics, and it serves as the direct precursor to sodium TSP, the established ¹H NMR internal reference (~0 ppm). Its specific leaving group ensures reproducible chromatographic resolution vs. alternative silyl donors. For aqueous NMR of low-protein matrices (urine, media), TSP provides unambiguous chemical shift calibration. Note protein‑binding in plasma; ideal for metabolomics, environmental, and food chemistry workflows.

Molecular Formula C6H14O2Si
Molecular Weight 146.26 g/mol
CAS No. 16844-98-7
Cat. No. B096023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl propionate
CAS16844-98-7
Molecular FormulaC6H14O2Si
Molecular Weight146.26 g/mol
Structural Identifiers
SMILESCCC(=O)O[Si](C)(C)C
InChIInChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3
InChIKeyQVSRWXFOZLIWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Propionate (CAS 16844-98-7): Analytical-Grade Silyl Ester for GC Derivatization and NMR Reference


Trimethylsilyl propionate (TMSP, C₆H₁₄O₂Si, MW 146.26) is a volatile silyl ester . It is commercially supplied as a colorless liquid with a purity specification of ≥95.0% (GC) . Its core utility resides in two distinct analytical chemistry functions: as a derivatization agent to enhance the volatility of polar compounds for gas chromatography (GC) and as a precursor to the sodium salt 3-(trimethylsilyl)propionate (TSP), which serves as an internal chemical shift reference standard in aqueous nuclear magnetic resonance (NMR) spectroscopy [1].

Trimethylsilyl Propionate: Why Silyl Reagent and NMR Standard Selection Cannot Be Arbitrary


In analytical workflows, the substitution of a silylating agent or an NMR reference standard with a seemingly analogous compound introduces uncontrolled variability. For GC, the volatility and thermal stability imparted by the trimethylsilyl (TMS) group are highly specific to the leaving group and reaction kinetics; using alternative silyl donors (e.g., BSTFA, MSTFA) alters derivatization efficiency, byproduct profiles, and chromatographic resolution . In aqueous NMR, the chemical shift, pH sensitivity, and protein-binding propensity of a reference compound directly dictate the accuracy and reproducibility of quantitative metabolomics and structural biology experiments. TSP's known protein adsorption in plasma [1] and its pH-dependent shift [2] are critical performance characteristics that distinguish it from alternatives like DSS or formate, making informed selection mandatory for robust data.

Quantitative Performance Differentiation: Trimethylsilyl Propionate vs. Analogous Reagents and Standards


NMR Reference Standard pH Sensitivity: TSP vs. DSS

Trimethylsilyl propionate (as its sodium salt, TSP) is a standard NMR reference for aqueous samples, but its chemical shift is known to be sensitive to pH variations, unlike the alternative standard DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) which is pH-insensitive [1]. This pH sensitivity introduces a quantifiable source of error in chemical shift referencing across samples with different pH values.

NMR Spectroscopy Metabolomics Chemical Shift Referencing

NMR Standard Protein Binding and Quantitation Accuracy: TSP vs. Formate

In human plasma, TSP is heavily adsorbed by proteins, which compromises its accuracy as a concentration standard for quantitative NMR metabolomics [1]. An evaluation demonstrated that calcium formate does not interact with plasma proteins, establishing a linear relationship between signal intensity and added formate concentration, which enables accurate metabolite quantification [1].

NMR Metabolomics Quantitative Analysis Plasma Metabolites

GC Derivatization Efficiency: Trimethylsilyl Propionate vs. Underivatized Polar Analytes

Trimethylsilyl propionate is employed as a derivatizing agent to increase the volatility of polar compounds for GC analysis . The trimethylsilyl group replaces active hydrogens, reducing hydrogen bonding and polarity, which in turn lowers the boiling point of the derivatized analyte compared to its underivatized form. The target compound itself has a measured boiling point of 122°C (lit.) and a vapor pressure of 20.0±0.2 mmHg at 25°C , which reflects its own volatility and suitability for GC introduction.

Gas Chromatography Derivatization Volatility Enhancement

Commercial Purity Specification for Analytical Consistency

Trimethylsilyl propionate is supplied with a defined purity specification of ≥95.0% as determined by gas chromatography (GC) . This level of purity ensures minimal interference from impurities when the compound is used as a derivatizing agent or as a precursor for NMR standards. While alternative silylating reagents like BSTFA and MSTFA are also available in high purities, this specification provides a benchmark for procurement decisions, as lower-purity material may introduce artifacts that compromise analytical sensitivity and reproducibility.

Analytical Chemistry Quality Control Purity Specification

Optimal Application Scenarios for Trimethylsilyl Propionate Based on Verified Performance Data


Aqueous NMR Spectroscopy of Non-Proteinaceous Samples (e.g., Small Molecule Metabolomics in Urine)

For aqueous samples lacking high protein content (e.g., urine, cell culture media), trimethylsilyl propionate (as its sodium salt, TSP) is a well-established and cost-effective internal chemical shift reference [1]. Its distinct 1H signal at ~0 ppm is well-separated from most metabolite signals, facilitating straightforward peak identification and chemical shift calibration. This application avoids the pH-sensitivity and protein-binding limitations identified in plasma, making TSP a practical choice for routine aqueous NMR [2].

Gas Chromatography (GC) Derivatization of Polar Compounds for Volatility Enhancement

When GC analysis is required for polar, non-volatile compounds such as carboxylic acids, alcohols, or amines, trimethylsilyl propionate serves as an effective derivatization agent . The introduction of the TMS group increases analyte volatility (e.g., target compound BP 122°C, VP ~20 mmHg) and thermal stability, enabling efficient separation and detection . This method is widely applied in environmental analysis, food chemistry, and metabolomics to profile complex mixtures.

Preparation of Deuterated NMR Standards (TSP-d4) for Absolute Quantification

As a precursor molecule, trimethylsilyl propionate is used to synthesize the deuterated internal standard TSP-d4. This isotopically labeled compound is essential for quantitative NMR (qNMR) and metabolomics studies requiring absolute concentration measurements . The high purity (≥95% GC) of the starting material ensures that the resulting TSP-d4 meets the stringent requirements for a reliable internal standard.

Technical Documentation Hub

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